4-amino-N'-(3,3-dimethyl-4H-isoquinolin-1-yl)benzohydrazide
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Overview
Description
4-amino-N’-(3,3-dimethyl-4H-isoquinolin-1-yl)benzohydrazide is a chemical compound with a complex structure that includes an isoquinoline ring and a benzohydrazide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N’-(3,3-dimethyl-4H-isoquinolin-1-yl)benzohydrazide typically involves multiple steps. One common method includes the reaction of 4-amino benzoic acid hydrazide with 3,3-dimethyl-4H-isoquinoline-1-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-amino-N’-(3,3-dimethyl-4H-isoquinolin-1-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: Substitution reactions can occur at the amino or hydrazide groups, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups.
Scientific Research Applications
4-amino-N’-(3,3-dimethyl-4H-isoquinolin-1-yl)benzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-N’-(3,3-dimethyl-4H-isoquinolin-1-yl)benzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N’-(3,4-dihydro-2H-pyrrol-5-yl)benzohydrazide
- 4-amino-N’-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)benzohydrazide
Uniqueness
4-amino-N’-(3,3-dimethyl-4H-isoquinolin-1-yl)benzohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its isoquinoline ring and benzohydrazide moiety make it a versatile compound for various applications, setting it apart from similar compounds.
This detailed article provides a comprehensive overview of 4-amino-N’-(3,3-dimethyl-4H-isoquinolin-1-yl)benzohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-amino-N'-(3,3-dimethyl-4H-isoquinolin-1-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-18(2)11-13-5-3-4-6-15(13)16(20-18)21-22-17(23)12-7-9-14(19)10-8-12/h3-10H,11,19H2,1-2H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPGHIMJQSIGTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)NNC(=O)C3=CC=C(C=C3)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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